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Compound of Interest

Compound Name: DW10075

Cat. No.: B15576819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide illustrating the process

of target identification and validation for a hypothetical compound, designated DW10075. As of

the last update, specific public domain data for a molecule with this identifier is not available.

The data, protocols, and pathways presented herein are illustrative and based on established

methodologies in drug discovery to provide a framework for the presentation of such research.

Executive Summary
This guide provides a comprehensive overview of the methodologies and findings related to the

target identification and validation of DW10075, a novel small molecule inhibitor. Through a

series of biochemical and cell-based assays, we have identified and validated Bruton's tyrosine

kinase (BTK) as the primary molecular target of DW10075. This document details the

experimental protocols, quantitative data, and the elucidated signaling pathway, offering a

complete technical resource for researchers and drug development professionals.

Target Identification: Pinpointing BTK as the
Primary Target
An unbiased affinity-based proteomics approach was employed to identify the molecular target

of DW10075 in a relevant cellular context.
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Experimental Protocol: Affinity Purification Coupled with
Mass Spectrometry (AP-MS)

Probe Synthesis: DW10075 was functionalized with a biotin tag via a flexible linker to create

DW10075-biotin.

Cell Lysis: Human B-cell lymphoma (Ramos) cells were lysed in a non-denaturing buffer to

maintain protein integrity.

Affinity Pulldown: The cell lysate was incubated with DW10075-biotin, followed by the

addition of streptavidin-coated magnetic beads to capture the biotinylated probe and any

interacting proteins. A control experiment was performed using free biotin.

Washing and Elution: The beads were washed extensively to remove non-specific binders.

Bound proteins were then eluted.

Proteomic Analysis: Eluted proteins were identified and quantified using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Summary: Top Protein Candidates from AP-MS
The following table summarizes the top five protein candidates identified by mass spectrometry,

ranked by their enrichment factor in the DW10075-biotin pulldown compared to the control.
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Protein Name Gene Symbol UniProt ID

Enrichment
Factor
(DW10075-
biotin vs.
Biotin)

p-value

Bruton's tyrosine

kinase
BTK Q06187 45.2 1.3 x 10⁻⁸

Tyrosine-protein

kinase TEC
TEC P42680 8.7 2.5 x 10⁻⁴

Interleukin-2-

inducible T-cell

kinase

ITK Q08881 5.1 1.1 x 10⁻³

Tyrosine-protein

kinase BMX
BMX P51813 4.3 3.8 x 10⁻³

Proto-oncogene

tyrosine-protein

kinase SRC

SRC P12931 3.9 5.2 x 10⁻³

Target Validation: Confirming the Interaction and
Functional Effect
A series of biochemical and cellular assays were conducted to validate BTK as the direct target

of DW10075 and to characterize the functional consequences of this interaction.

Biochemical Validation: Direct Binding and Enzymatic
Inhibition

Chip Preparation: Recombinant human BTK protein was immobilized on a CM5 sensor chip.

Analyte Injection: A series of concentrations of DW10075 were injected over the chip

surface.

Data Acquisition: The association and dissociation of DW10075 were monitored in real-time.
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Kinetic Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine

the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Reaction Setup: Recombinant BTK was incubated with a sub-saturating concentration of

ATP and a specific peptide substrate in the presence of varying concentrations of DW10075.

Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed

for 30 minutes at 30°C.

Quantification: The amount of phosphorylated substrate was quantified using a

luminescence-based assay (e.g., Kinase-Glo®).

IC50 Determination: The dose-response curve was plotted, and the half-maximal inhibitory

concentration (IC50) was calculated.

Data Summary: Biochemical Characterization of
DW10075-BTK Interaction

Assay Type Parameter Value

Surface Plasmon Resonance

(SPR)

KD (Equilibrium Dissociation

Constant)
15.4 nM

In Vitro Kinase Assay
IC50 (Half-Maximal Inhibitory

Concentration)
22.8 nM

Cellular Validation: Target Engagement and Pathway
Modulation

Cell Treatment: Ramos cells were treated with either vehicle or DW10075.

Heating: The treated cells were heated at a range of temperatures.

Lysis and Centrifugation: The cells were lysed, and precipitated proteins were separated

from the soluble fraction by centrifugation.

Western Blot Analysis: The amount of soluble BTK in the supernatant was quantified by

Western blot. A positive thermal shift indicates target engagement.
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Cell Stimulation: Ramos cells were pre-treated with varying concentrations of DW10075,

followed by stimulation with an anti-IgM antibody to activate the B-cell receptor (BCR)

pathway.

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was

determined.

Western Blot Analysis: Equal amounts of protein were separated by SDS-PAGE and

transferred to a membrane. The levels of phosphorylated BTK (pBTK, Tyr223) and total BTK

were detected using specific antibodies.

Data Summary: Cellular Target Engagement and
Pathway Inhibition

Assay Type Cell Line Parameter Value

Cellular Thermal Shift

Assay (CETSA)
Ramos

ΔTm (Change in

Melting Temperature)
+4.2 °C

Phospho-BTK

Western Blot
Ramos IC50 (pBTK Inhibition) 48.1 nM

Cell Viability Assay

(72h)
Ramos

GI50 (Half-Maximal

Growth Inhibition)
150.3 nM

Visualizing the Mechanism: Pathways and
Workflows
DW10075 Mechanism of Action in the BCR Signaling
Pathway
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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